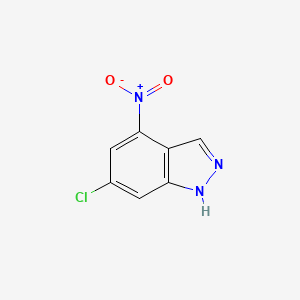

6-Chloro-4-nitro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

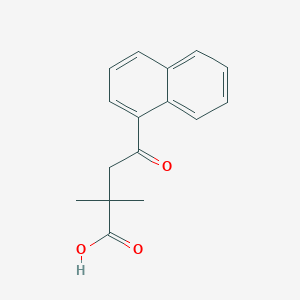

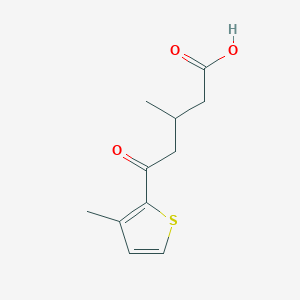

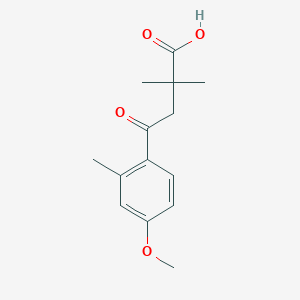

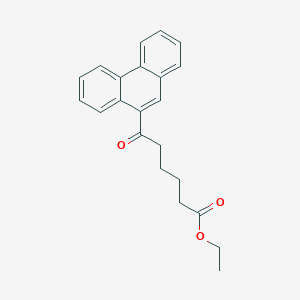

6-Chloro-4-nitro-1H-indazole is a heterocyclic aromatic organic compound . It has a molecular weight of 197.58 and its IUPAC name is this compound . It is a solid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C7H4ClN3O2 . The InChI code is 1S/C7H4ClN3O2/c8-4-1-6-5 (3-9-10-6)7 (2-4)11 (12)13/h1-3H, (H,9,10) .Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 and a boiling point of 397.9±22.0 °C at 760 mmHg . It has a flash point of 194.4±22.3 °C .Scientific Research Applications

Synthesis and Biological Importance

6-Chloro-4-nitro-1H-indazole is integral in the synthesis of various derivative compounds with significant biological applications. For instance, derivatives such as 2-azetidinones synthesized from 6-nitro-1H-indazole have been tested for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities, showing promising results in these areas (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Structural Analysis

Studies on the crystal structure of this compound derivatives provide insights into their molecular arrangement and potential for forming stable compounds in various applications. For example, the crystal structure analysis of 3-chloro-1-methyl-5-nitro-1H-indazole, a related compound, reveals details about its molecular geometry and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications (Kouakou et al., 2015).

Inhibitory Effects on Nitric Oxide Synthase

Indazole derivatives, including those related to this compound, have shown significant inhibitory effects on nitric oxide synthase. This is crucial for understanding their potential therapeutic applications, particularly in conditions where nitric oxide synthesis needs to be regulated (Babbedge, Bland-Ward, Hart, & Moore, 1993).

Nucleophilic Substitution Studies

Research on nucleophilic substitution in compounds like 4,6-dinitro-1-phenyl-1H-indazole, closely related to this compound, helps in understanding their reactivity and potential for chemical modifications. This knowledge is fundamental for designing new compounds with desired properties and applications (Starosotnikov et al., 2004).

Antileishmanial Activity

Some this compound derivatives have been identified as promising antileishmanial candidates. Their synthesis and biological testing underscore their potential in developing new treatments for leishmaniasis, a significant tropical disease (Abdelahi et al., 2021).

Application in Heterocycle Synthesis

The compound and its derivatives play a role in the synthesis of various heterocycles, indicating its versatility in organic chemistry and potential applications in medicinal chemistry and drug development (Balasubrahmanyam et al., 1977).

Anticancer and Antibacterial Activity

New derivatives of this compound have shown antiproliferative and antibacterial activities, highlighting their potential in cancer treatment and as antibacterial agents (Cuartas et al., 2019).

Corrosion Inhibition

A derivative of this compound, 2-(3-chloro-5-nitro-1H-indazol-1-yl) acetic acid, has been used as a corrosion inhibitor for mild steel in acidic media, demonstrating the compound's utility in industrial applications (Boulhaoua et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-4-nitro-1H-indazole are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

This compound interacts with its targets by inhibiting the activity of Nitric Oxide Synthases . This inhibition results in a decrease in the production of nitric oxide, leading to alterations in the signaling pathways that rely on this molecule.

Biochemical Pathways

The inhibition of Nitric Oxide Synthases affects various biochemical pathways. Nitric oxide is involved in numerous physiological processes, including vasodilation, immune response modulation, and neurotransmission . Therefore, the inhibition of its production can have wide-ranging effects on these pathways.

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the reduced production of nitric oxide. This can lead to changes in vasodilation, immune response, and neurotransmission, among other processes .

Biochemical Analysis

Biochemical Properties

6-Chloro-4-nitro-1H-indazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as nitric oxide synthase (NOS), where it acts as an inhibitor . This interaction is crucial because NOS is involved in the production of nitric oxide, a signaling molecule that plays a role in various physiological processes. By inhibiting NOS, this compound can modulate the levels of nitric oxide, thereby influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit cell growth in various neoplastic cell lines, particularly colon and melanoma cells . This inhibition is achieved through the compound’s ability to induce cell cycle arrest in the G0–G1 phase, thereby preventing cell proliferation. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as NOS, inhibiting their activity . This binding interaction prevents the conversion of L-arginine to nitric oxide, thereby reducing nitric oxide levels. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and alterations in cellular function, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and cell proliferation without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

6-chloro-4-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKXLVRDXHYCOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646191 |

Source

|

| Record name | 6-Chloro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-50-6 |

Source

|

| Record name | 6-Chloro-4-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.